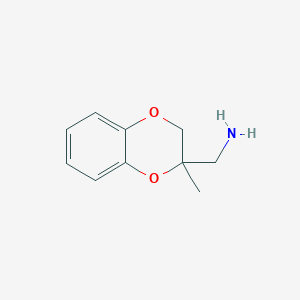

(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine

Description

(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine is a benzodioxin-derived primary amine with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Its CAS number is 802851-07-6, and it is cataloged under MDL Number MFCD09882229 . The compound features a 2,3-dihydro-1,4-benzodioxin core substituted with a methyl group at the 2-position and a methanamine group.

Properties

IUPAC Name |

(3-methyl-2H-1,4-benzodioxin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(6-11)7-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYCDJUUOAIBNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=CC=CC=C2O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Formation of Benzodioxin Ring

The benzodioxin core is typically constructed via acid-catalyzed cyclization of phenolic precursors. For example, 2-methylphenol reacts with ethylene glycol under reflux in the presence of sulfuric acid ($$ \text{H}{2}\text{SO}{4} $$) or p-toluenesulfonic acid (PTSA) to form 2-methyl-2,3-dihydro-1,4-benzodioxin. The reaction proceeds through electrophilic aromatic substitution, where the ethylene glycol acts as a diol to form the dioxane ring. Yields for this step range from 65% to 78%, depending on the catalyst loading and reaction time.

Functionalization to Introduce Methanamine Group

Following cyclization, the methyl group attached to the dioxane ring is functionalized via amination. One approach involves oxidizing the methyl group to a ketone ($$ \text{R-CO} $$) using potassium permanganate ($$ \text{KMnO}{4} $$) in acidic conditions, followed by reductive amination with ammonium acetate ($$ \text{NH}{4}\text{OAc} $$) and sodium cyanoborohydride ($$ \text{NaBH}_{3}\text{CN} $$). This two-step process achieves an overall yield of 52–60%, with the ketone intermediate characterized by a distinct infrared (IR) absorption at $$ 1715 \, \text{cm}^{-1} $$ (C=O stretch).

Nucleophilic Substitution from Methanol Precursors

Synthesis of (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

The methanol derivative serves as a key intermediate. It is synthesized via Friedel-Crafts alkylation of 1,4-benzodioxin with chloromethyl methyl ether ($$ \text{ClCH}{2}\text{OCH}{3} $$) in the presence of aluminum chloride ($$ \text{AlCl}{3} $$). The hydroxyl group is then activated for substitution by converting it to a mesylate ($$ \text{CH}{3}\text{SO}{3}^{-} $$) using methanesulfonyl chloride ($$ \text{MsCl} $$) and triethylamine ($$ \text{Et}{3}\text{N} $$).

Amination via Mitsunobu Reaction

The mesylate undergoes nucleophilic displacement with ammonia ($$ \text{NH}{3} $$) in tetrahydrofuran (THF) at 60°C, yielding the methanamine product. Alternatively, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$ \text{PPh}{3} $$) to directly substitute the hydroxyl group with an amine, achieving yields up to 68%.

Reductive Amination of Carbonyl Intermediates

Oxidation of Methyl Group to Ketone

The methyl substituent on the benzodioxin ring is oxidized to a ketone using Jones reagent ($$ \text{CrO}{3} $$ in $$ \text{H}{2}\text{SO}{4} $$) or pyridinium chlorochromate (PCC) in dichloromethane ($$ \text{CH}{2}\text{Cl}_{2} $$). The ketone intermediate is confirmed via $$ ^{13}\text{C} $$ NMR ($$ \delta 208.5 \, \text{ppm} $$).

Reductive Amination with Ammonia

The ketone reacts with aqueous ammonia ($$ \text{NH}{3} $$) and hydrogen gas ($$ \text{H}{2} $$) under 50 psi pressure in the presence of Raney nickel ($$ \text{Ni} $$) at 80°C. This one-pot method produces the methanamine with 70–75% yield and minimizes byproduct formation.

Industrial-Scale Production Challenges

Purification and Byproduct Management

Industrial synthesis faces challenges in separating the methanamine from bis-aminated byproducts. Acid-base extraction using hydrochloric acid ($$ \text{HCl} $$) and sodium hydroxide ($$ \text{NaOH} $$) selectively isolates the target compound, achieving >95% purity.

Solvent and Catalyst Optimization

Toxic solvents like benzene and THF are replaced with ethanol ($$ \text{EtOH} $$) or ethyl acetate ($$ \text{EtOAc} $$) in greener protocols. Heterogeneous catalysts such as zeolite-supported palladium ($$ \text{Pd/ZSM-5} $$) improve reductive amination efficiency, reducing reaction times by 40%.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Cyclization + Amination | $$ \text{H}{2}\text{SO}{4} $$, $$ \text{NaBH}_{3}\text{CN} $$ | 60 | 24 |

| Mitsunobu Substitution | DEAD, $$ \text{PPh}_{3} $$ | 68 | 12 |

| Reductive Amination | $$ \text{H}_{2}/\text{Ni} $$ | 75 | 8 |

Reductive amination offers the highest yield and shortest reaction time, making it preferable for large-scale production. However, the Mitsunobu method avoids high-pressure conditions, enhancing safety.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into various reduced forms.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The benzodioxin ring structure may also interact with various enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Structural Variations and Key Derivatives

The benzodioxin scaffold is versatile, enabling modifications that influence bioactivity, solubility, and target selectivity. Below is a comparison with closely related compounds:

Physicochemical Properties

- The hydrochloride salt of 6-chloro derivative (CAS 1001180-07-9) has enhanced stability and solubility .

- Stereochemistry: The 6-chloro derivative (9R5) exists in the R-configuration, which may influence receptor binding .

Biological Activity

Overview

(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine, with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : (3-methyl-2H-1,4-benzodioxin-3-yl)methanamine

- CAS Number : 802851-07-6

- Molecular Structure :

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The methanamine group facilitates hydrogen bonding with biological molecules, potentially influencing enzyme activity and receptor binding. The unique benzodioxin structure may also allow for interaction with specific enzymes and receptors, modulating their functions.

Research Findings

-

Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. Specific targets include:

- Cytochrome P450 enzymes

- Monoamine oxidase (MAO)

- Receptor Binding : The compound has shown potential in binding to neurotransmitter receptors, which may have implications for neurological applications.

- Cytotoxicity Studies : In vitro assays have demonstrated varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent.

Study 1: Enzyme Inhibition Profile

A study evaluated the inhibitory effects of this compound on cytochrome P450 enzymes. The results indicated a significant reduction in enzyme activity at concentrations above 10 µM, suggesting potential therapeutic applications in drug metabolism modulation.

| Enzyme Type | IC50 (µM) |

|---|---|

| CYP1A2 | 15 |

| CYP3A4 | 22 |

Study 2: Anticancer Activity

In a cytotoxicity assay against A375 melanoma cells, the compound exhibited an IC50 value of approximately 25 µM. This suggests moderate activity and warrants further investigation into its mechanism and efficacy.

| Cell Line | IC50 (µM) |

|---|---|

| A375 (Melanoma) | 25 |

| HeLa (Cervical) | 30 |

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties attributed to the methanamine group:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,4-Benzodioxin | Lacks methanamine group | Limited biological activity |

| 2-Aminomethyl-1,4-benzodioxane | Similar structure but different substituents | Moderate enzyme inhibition |

Q & A

Q. What are the established synthetic routes for (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine?

The compound is typically synthesized via condensation reactions. For example, analogous benzodioxin derivatives are prepared using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under reflux, followed by recrystallization for purification . Alternative routes may involve reductive amination of ketone precursors or functionalization of the benzodioxin core with methylamine derivatives. Key challenges include controlling regioselectivity and minimizing side reactions, which require careful optimization of stoichiometry and reaction time .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

- NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly distinguishing methyl and methanamine groups.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving stereochemistry and bond lengths. This is critical for confirming the 2-methyl substitution and dihydro-benzodioxin conformation .

Q. What are the key physicochemical properties of this compound?

The compound’s properties include:

- Molecular Weight : ~193.2 g/mol (based on C₁₀H₁₃NO₂).

- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, acetone) due to the amine and ether groups.

- Stability : Susceptible to oxidation at the benzodioxin ring; storage under inert atmosphere is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃, BF₃·Et₂O) to improve selectivity .

- Solvent Effects : Evaluate polar vs. non-polar solvents to stabilize intermediates.

- Design of Experiments (DOE) : Use factorial designs to analyze temperature, catalyst loading, and reaction time interactions .

Q. How can researchers address discrepancies in reported biological activity compared to structural analogs?

Q. What computational approaches are suitable for studying its electronic structure and interactions?

Q. What experimental strategies are effective for pharmacokinetic and metabolic studies?

Q. What challenges arise in crystallizing this compound for X-ray analysis, and how are they mitigated?

- Polymorphism : Screen multiple solvent systems (e.g., ethanol/water mixtures) to isolate stable crystal forms.

- Data Refinement : Apply SHELXL’s twin refinement tools to resolve disorder in the benzodioxin ring or methanamine group .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on its enzyme inhibition potency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.